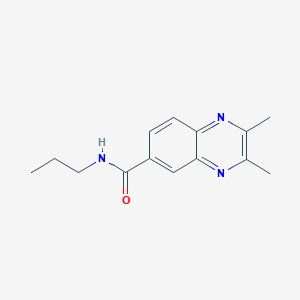
N-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, commonly referred to as "NMPN," is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
NMPN's mechanism of action is primarily through its interaction with sigma-1 receptors. Sigma-1 receptors are located in various cellular compartments, including the endoplasmic reticulum and mitochondria, and are involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. NMPN's binding to sigma-1 receptors modulates their activity, leading to various downstream effects, including neuroprotection and anti-inflammatory effects.
Biochemical and Physiological Effects:
NMPN has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and potential anticancer effects. Studies have shown that NMPN can protect neurons from various insults, including oxidative stress and excitotoxicity, leading to potential therapeutic benefits in various neurological disorders. NMPN has also been shown to have anti-inflammatory effects, potentially through its modulation of sigma-1 receptor activity. Additionally, NMPN has shown potential anticancer effects, including the inhibition of cancer cell proliferation and induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
NMPN's advantages for lab experiments include its high affinity for sigma-1 receptors, allowing for potential therapeutic benefits in various neurological disorders and cancer treatment. However, its limitations include its complex synthesis method and potential toxicity at high doses.
Zukünftige Richtungen
For NMPN research include further studies on its potential therapeutic benefits in various neurological disorders and cancer treatment, as well as its mechanism of action and potential toxicity. Additionally, further studies on the optimization of its synthesis method and potential modifications to improve its pharmacological properties are necessary.
Synthesemethoden
NMPN can be synthesized through a multi-step process, which involves the reaction of 2-bromo-1,4-dimethylnaphthalene with sodium hydride, followed by N-methylation and pyridine-3-carboxylic acid coupling. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
NMPN has shown potential in various scientific research applications, including drug discovery, neuroprotection, and cancer treatment. Studies have shown that NMPN has a high affinity for sigma-1 receptors, which are involved in various cellular processes, including cell survival, proliferation, and differentiation. NMPN has been shown to modulate sigma-1 receptor activity, leading to neuroprotective effects and potential therapeutic benefits in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
Eigenschaften
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(13-14-5-4-10-19-12-14)18(21)17-9-8-15-6-2-3-7-16(15)11-17/h4-5,8-12H,2-3,6-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYZKFAAEAJKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2,2-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B7510804.png)
![(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510809.png)
![3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7510816.png)
![1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone](/img/structure/B7510822.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)



![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)

